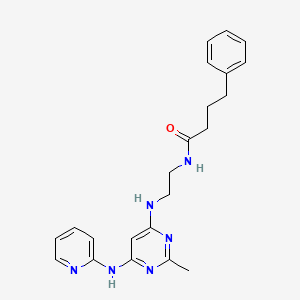
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer therapeutics and enzyme inhibition. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound possesses the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1421586-45-9 |
The structure features a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety, which contributes to its biological activities.
Targets of Action
The primary targets of this compound include:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, impacting DNA and RNA production.
- Tyrosine-protein kinase : Involved in signaling pathways that regulate cell growth and proliferation.
- MAP kinases : These kinases are essential for various cellular processes, including growth and differentiation.
Mode of Action
The compound inhibits the activity of DHFR with high affinity, leading to a reduction in tetrahydrofolate levels necessary for the synthesis of purines and pyrimidines. This inhibition ultimately results in decreased RNA and DNA synthesis, promoting cancer cell death .
Biological Activity
This compound exhibits several notable biological activities:
- Antitumor Activity : The compound has shown promise as an anti-cancer agent by inhibiting key enzymes involved in cell proliferation. Its ability to inhibit DHFR is particularly significant in the context of cancer treatment.
- Enzyme Inhibition : Besides DHFR, it may also interact with other protein targets such as tyrosine kinases and MAP kinases, further implicating its potential therapeutic applications against various malignancies.
Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Experiments have demonstrated that this compound effectively binds to its targets, inhibiting their activity and leading to reduced cell growth in cancer cell lines.
- Structure-Activity Relationship (SAR) : The unique substitution pattern of this compound differentiates it from other similar molecules. SAR studies indicate that modifications to the pyridine or acetamide groups can significantly alter its biological activity and potency against cancer cells.
- Comparative Analysis : The compound's activity was compared with other known inhibitors, revealing that it possesses a distinct mechanism of action that may overcome resistance seen with traditional therapies.
特性
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-17-26-20(16-21(27-17)28-19-11-5-6-13-23-19)24-14-15-25-22(29)12-7-10-18-8-3-2-4-9-18/h2-6,8-9,11,13,16H,7,10,12,14-15H2,1H3,(H,25,29)(H2,23,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDAZICAPAIYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














